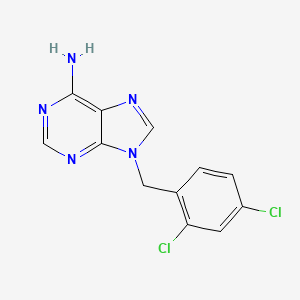

9-(2,4-Dichlorobenzyl)-9H-purin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-[(2,4-dichlorophenyl)methyl]purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N5/c13-8-2-1-7(9(14)3-8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXAPZNMESXULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=NC3=C(N=CN=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213528-01-9 | |

| Record name | 9-[(2,4-dichlorophenyl)methyl]-9H-purin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9 2,4 Dichlorobenzyl 9h Purin 6 Amine and Its Derivatives

Classical Purine (B94841) Synthesis Approaches Applied to 9-Substituted Purines

The construction of the purine ring system and its subsequent functionalization at the N9-position can be achieved through several established synthetic strategies. These methods provide the foundation for accessing a wide variety of 9-substituted purines.

Traube Synthesis and Modified Protocols for N9-Substituted Purines

The Traube synthesis, first reported by Wilhelm Traube in 1900, is a versatile and widely used method for the preparation of purines. drugfuture.comchemistry-online.com The classical approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, typically formic acid, to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. drugfuture.comthieme-connect.de

The general pathway of the Traube synthesis begins with a substituted 4,5-diaminopyrimidine, which undergoes cyclization with a suitable reagent to introduce the C8-position of the purine ring. researchgate.netslideshare.net While the original Traube synthesis is primarily aimed at constructing the purine core, modifications can be introduced to achieve N9-substitution. One approach involves utilizing a pre-functionalized pyrimidine precursor where the desired N9-substituent is already attached to one of the nitrogen atoms. However, direct N9-alkylation of the pre-formed purine ring is a more common strategy.

Challenges in the Traube synthesis can include the potential for side reactions and the need for harsh reaction conditions. chemistry-online.com Despite this, its robustness and the availability of a wide range of starting pyrimidines make it a valuable tool in purine chemistry.

Direct Alkylation Methods for Stereoselective N9-Functionalization of Purine Systems

Direct alkylation of the purine ring, particularly adenine (B156593), is a common and straightforward method for introducing substituents at the N9-position. researchgate.net This approach typically involves the reaction of a purine with an alkyl halide in the presence of a base. researchgate.net However, a significant challenge in the direct alkylation of purines is the lack of regioselectivity, often leading to a mixture of N7- and N9-alkylated products. researchgate.netnih.gov The thermodynamically more stable N9-isomer is generally the major product. nih.gov

Several strategies have been developed to enhance the regioselectivity of N9-alkylation. The use of specific bases and solvent systems can influence the N9/N7 ratio. For instance, employing bases like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is a common practice. researchgate.net

Microwave irradiation has also been explored as a technique to improve reaction efficiency and regioselectivity in the N9-alkylation of purines. researchgate.netub.edu This method can significantly reduce reaction times and minimize the formation of byproducts. ub.edu Another approach to favor N9-alkylation is to use purine derivatives with bulky substituents at the C6-position, which can sterically hinder attack at the N7-position. mdpi.com

The Mitsunobu reaction provides an alternative for the N9-alkylation of purines with alcohols, offering a convenient method for synthesizing various N9-substituted purine analogs. mdpi.com

Table 1: Comparison of Methodologies for N9-Alkylation of Purines

| Method | Alkylating Agent | Base/Reagent | Solvent | Key Features | Reference |

| Classical Alkylation | Alkyl Halides | K2CO3, NaH | DMF, DMSO | Simple, but can lead to mixtures of N7 and N9 isomers. | researchgate.netresearchgate.net |

| Microwave-Assisted | Alkyl Halides | (Bu)4NOH | Acetonitrile (B52724) | Reduced reaction times and improved N9 regioselectivity. | ub.edu |

| Mitsunobu Reaction | Alcohols | DEAD, PPh3 | THF, Dioxane | Good for introducing a variety of substituents from alcohols. | mdpi.com |

Advanced Cyclocondensation Reactions in Purine Ring Core Formation

Beyond the classical Traube synthesis, other cyclocondensation reactions have been developed for the construction of the purine ring system. These methods often start from acyclic precursors and build the heterocyclic system in a stepwise manner. While not as common for the direct synthesis of N9-substituted purines, they are fundamental to the de novo biosynthesis of purine nucleotides and have inspired synthetic approaches. microbenotes.comwikipedia.org

For example, the synthesis can begin with the formation of an imidazole intermediate, followed by the annulation of the pyrimidine ring. This is in contrast to the Traube synthesis, where the pyrimidine ring is the starting point. thieme-connect.de These de novo synthetic pathways highlight the modularity of purine synthesis, allowing for the introduction of substituents at various positions through the careful selection of precursors. microbenotes.comyoutube.com

Targeted Synthesis of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine

The synthesis of the specific compound this compound can be strategically planned by applying the principles of direct N9-alkylation to the readily available adenine scaffold.

Selection of Precursors and Strategic Derivatization Routes

The most logical and efficient synthetic route to this compound involves the direct alkylation of adenine.

Purine Precursor: Adenine (6-aminopurine) is the ideal starting material due to its commercial availability and the presence of the required 6-amino group.

Alkylating Agent: The 2,4-dichlorobenzyl moiety is introduced using a suitable electrophile, such as 2,4-dichlorobenzyl chloride or 2,4-dichlorobenzyl bromide. These reagents are also commercially available or can be readily synthesized.

The primary strategic consideration is to achieve selective benzylation at the N9-position over the N7- and other nitrogen atoms in the adenine ring.

Elucidation of Specific Reagents and Optimized Reaction Conditions for Benzylation at Purine N9-Position

To achieve the targeted synthesis of this compound, the following reaction conditions are proposed based on established methodologies for N9-alkylation of adenine derivatives:

Base: A non-nucleophilic base is required to deprotonate the N9-position of adenine, facilitating the nucleophilic attack on the alkylating agent. Commonly used bases include potassium carbonate (K2CO3), sodium hydride (NaH), or cesium carbonate (Cs2CO3).

Solvent: A polar aprotic solvent is typically employed to dissolve the reactants and facilitate the SN2 reaction. N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are suitable choices.

Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating to promote the reaction without causing decomposition of the reactants or products.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting materials and the formation of the product.

Purification: Upon completion of the reaction, the product is typically isolated by filtration to remove the inorganic base, followed by evaporation of the solvent. The crude product can then be purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Table 2: Proposed Reaction Parameters for the Synthesis of this compound

| Parameter | Proposed Reagent/Condition | Rationale |

| Starting Material | Adenine | Readily available and contains the core purine structure. |

| Alkylating Agent | 2,4-Dichlorobenzyl chloride | Provides the desired 2,4-dichlorobenzyl substituent. |

| Base | Potassium Carbonate (K2CO3) | A mild and effective base for N9-alkylation of purines. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the reaction. |

| Temperature | Room Temperature to 50 °C | To ensure a reasonable reaction rate without side reactions. |

| Purification | Recrystallization/Column Chromatography | To isolate the pure N9-substituted product from any N7-isomer. |

Regioselectivity Considerations and Control in N9-Alkylation of Purine Scaffolds

Several strategies have been developed to enhance the regioselectivity in favor of the N9-alkylated product. One effective approach involves the use of specific bases and solvent systems. For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to yield favorable results in obtaining N9-alkylation products selectively. researchgate.netresearchgate.net Another technique is the application of microwave irradiation, which can significantly reduce reaction times, thereby minimizing the formation of undesired byproducts and improving selectivity. ub.edu

Steric hindrance can also be exploited to direct alkylation. By introducing a bulky substituent at the C6 position of the purine, the N7 position can be effectively shielded, thus promoting alkylation at the more accessible N9 position. nih.govacs.org This approach has been demonstrated to lead to exclusive formation of the N9-alkylated product in certain cases. acs.org Furthermore, supramolecular chemistry offers a novel solution; using β-cyclodextrin as an additive in an aqueous medium can achieve high regioselectivity (>99:1 N9/N7), as the cyclodextrin (B1172386) cavity is believed to block the N7 position of the purine ring. researchgate.netresearchgate.net

The choice of alkylating agent and leaving group also plays a crucial role. Reactions with more reactive alkyl halides, which proceed faster, tend to favor the formation of the N9-alkylpurine exclusively. ub.edu Conversely, less reactive agents or conditions requiring longer reaction times or higher temperatures are more likely to produce a mixture of N7 and N9 isomers. ub.edu

Below is a table summarizing various conditions and their impact on the regioselectivity of purine alkylation.

| Purine Substrate | Alkylating Agent | Base | Solvent | Method | N9/N7 Ratio |

| 6-Chloropurine (B14466) | Isopropyl bromide | (Bu)4NOH | Acetonitrile | Microwave | N9 Exclusive |

| 6-Chloropurine | Methyl iodide | (Bu)4NOH | Acetonitrile | Microwave | >95:5 |

| 6-Chloropurine | Methyl chloride | (Bu)4NOH | Acetonitrile | Microwave | Mixture |

| 2-Chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl iodide | NaH | DMF | Conventional | ~5:1 |

| 6-(2-Butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH | DMF | Conventional | N9 Exclusive |

| Purine | Various Alkyl Halides | K2CO3 | Water | Conventional (with β-cyclodextrin) | >99:1 |

This table is generated based on data from scientific articles. nih.govacs.orgub.edu

Synthesis of Analogues and Functionally Diversified Derivatives of this compound

The this compound scaffold serves as a versatile template for the development of a wide array of analogues. Functional diversification can be achieved through systematic modifications at various positions on both the purine ring and the dichlorobenzyl moiety, as well as through the creation of hybrid molecules.

Systematic Modifications on the Purine Ring System (e.g., C2, C6, C8 Substitutions)

The purine ring system offers multiple sites for modification, with the C2, C6, and C8 positions being of primary interest for introducing structural diversity. A plethora of synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have been employed to functionalize these positions. nih.govresearchgate.net

C8-Position Modification: The C8 position is a frequent target for derivatization. Direct C-H activation and arylation at this position can be achieved using palladium and copper catalysts. nih.gov This method allows for the introduction of various aryl groups. nih.govresearchgate.net Another powerful technique is the Suzuki cross-coupling reaction, which has been used to prepare a diverse array of C8-aryl purine nucleosides. elsevierpure.com Furthermore, purines can be metalated at the C8 position using sterically hindered bases, and the resulting organometallic intermediates can be trapped with electrophiles, such as iodine or chlorinating agents, to introduce new substituents. mdpi.com

C6-Position Modification: The C6 position, occupied by an amine in the parent compound, can also be modified. Starting from a 6-chloropurine precursor, the chlorine atom can be displaced by various nucleophiles, including a wide range of primary and secondary amines, to generate diverse C6-substituted analogues.

C2-Position Modification: The C2 position can be functionalized as well. Starting with a 2,6-dichloropurine, selective substitution at either position can be achieved, followed by further modification. For example, a 2-amino group can be introduced, as seen in related purine syntheses. researchgate.net

The table below provides examples of reactions used for purine ring functionalization.

| Position | Reaction Type | Key Reagents | Substituent Introduced |

| C8 | Direct C-H Arylation | Pd(OAc)2, CuI, Cs2CO3, Aryl Halide | Aryl |

| C8 | Suzuki Cross-Coupling | Pd(PPh3)4, Arylboronic Acid | Aryl |

| C8 | Metalation-Halogenation | TMPZnCl·LiCl, then I2 | Iodine |

| C6 | Nucleophilic Aromatic Substitution | Various Amines (from 6-chloropurine) | Substituted Amino |

| C2/C6 | Nucleophilic Aromatic Substitution | Amines (from 2,6-dichloropurine) | Amino |

This table is illustrative of common synthetic strategies for purine modification. nih.govelsevierpure.commdpi.com

Structural Derivatizations on the Dichlorobenzyl Moiety and Linker Variation

Analogues can be readily synthesized by altering the structure of the N9-substituent. This involves modifying the substitution pattern on the benzyl (B1604629) ring, replacing the benzyl group with other aromatic or aliphatic moieties, or changing the linker between the purine and the aromatic ring.

The primary route to these analogues involves the N9-alkylation of adenine or a suitable purine precursor with a corresponding substituted benzyl halide (e.g., bromide or chloride). By synthesizing a variety of benzyl halides, a library of N9-benzylpurine derivatives can be generated. Examples from the literature show purines substituted with N9-(2,5-dichlorobenzyl), N9-(2-aminobenzyl), and unsubstituted N9-benzyl groups, demonstrating the feasibility of this approach. researchgate.netbiosynth.comchemsynthesis.com

The synthesis of the required benzyl halides typically starts from the corresponding substituted toluenes, which undergo radical bromination, or from substituted benzyl alcohols, which can be converted to the corresponding halides.

Furthermore, the methylene (B1212753) linker (-CH2-) can be varied. For instance, using a 2-(2,4-dichlorophenyl)ethyl halide instead of a benzyl halide would introduce a longer, more flexible ethylene (B1197577) linker (-CH2CH2-), altering the spatial relationship between the purine and dichlorophenyl rings.

The following table lists examples of N9-substituents that have been incorporated into the purine scaffold.

| N9-Substituent | Precursor Halide Example |

| Benzyl | Benzyl bromide |

| Isopropyl | Isopropyl bromide |

| 2,5-Dichlorobenzyl | 2,5-Dichlorobenzyl chloride |

| 2-Nitrobenzyl | 2-Nitrobenzyl bromide |

| 2-Aminobenzyl (from nitro precursor) | 2-Nitrobenzyl bromide |

This table showcases the diversity of substituents that can be attached at the N9 position. biosynth.comchemsynthesis.comresearchgate.net

Preparation of Hybrid Molecules Incorporating the this compound Scaffold

Hybrid molecules are single chemical entities composed of two or more distinct pharmacophores covalently linked together, often via a spacer. nih.gov This strategy aims to combine the biological activities of the individual components, potentially leading to synergistic effects, improved activity, or a modified pharmacological profile.

The this compound scaffold can be incorporated into hybrid molecules by leveraging the synthetic handles described previously. The functional groups introduced at the C2, C6, or C8 positions of the purine ring are ideal attachment points for linking to a second bioactive molecule.

For example, a C8-aryl substituent, introduced via a Suzuki coupling, could be pre-functionalized with a carboxylic acid, an amine, or an alkyne. This functional group can then be used to form an amide, ester, or triazole linkage with another pharmacophore. Similarly, modifications to the dichlorobenzyl ring, such as introducing an amino or hydroxyl group, could provide an alternative site for conjugation. The design of the linker is also critical, as its length and flexibility can significantly impact the biological activity of the resulting hybrid molecule.

Molecular Mechanisms and Biological Interactions of 9 2,4 Dichlorobenzyl 9h Purin 6 Amine

Ligand-Target Interactions: Elucidation of Binding Affinities and Specificity Profiles

A critical aspect of understanding a compound's biological activity is to delineate its interactions with specific molecular targets. This includes determining binding affinities and creating a specificity profile across a range of relevant proteins.

Interaction Landscape with Purine-Binding Proteins and Enzymes

While the 9-benzyl-9H-purin-6-amine core structure suggests potential interactions with various purine-binding proteins, no specific binding data for the 2,4-dichlorobenzyl substituted version could be located. Structure-activity relationship (SAR) studies on related 9-benzyladenine (B1666361) derivatives have explored how different substituents on the benzyl (B1604629) ring influence binding to targets like adenosine (B11128) receptors, but these studies did not include the 2,4-dichloro substitution pattern.

Modulation of Specific Receptor Activity (e.g., P2X7 Receptor Antagonism, Adenosine Receptors, Cannabinoid Receptors)

Purine (B94841) derivatives are known modulators of various receptors. For instance, adenosine receptor antagonism is a common activity for this class of compounds. However, there is no available data to confirm or deny the activity of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine at adenosine receptors, P2X7 receptors, or cannabinoid receptors.

Inhibition Mechanisms of Defined Enzyme Pathways (e.g., Hsp90 Paralogs, other Kinases/Enzymes)

The purine core is a common feature in many kinase inhibitors, and some purine derivatives have been investigated as inhibitors of heat shock protein 90 (Hsp90). However, specific inhibitory concentrations (e.g., IC50 values) and the mechanism of inhibition for this compound against Hsp90 paralogs or other kinases have not been reported in the reviewed literature.

Cellular Effects and Phenotypic Responses in Defined In Vitro Models

The ultimate biological effect of a compound is observed through its impact on cellular functions and viability. In vitro models, particularly using cancer cell lines, are standard for assessing these effects.

Comprehensive Analysis of Impact on Intracellular Signaling Pathways

Without defined molecular targets, it is challenging to predict the impact of this compound on intracellular signaling pathways. Experimental data from techniques such as Western blotting or reporter gene assays would be necessary to elucidate its effects on pathways commonly modulated by purine analogs, such as those involved in cell proliferation, survival, and apoptosis. Such data is not currently available.

In Vitro Pharmacological Profiling and Mechanistic Assays

Comprehensive in vitro pharmacological profiling and mechanistic assays for this compound are not documented in accessible scientific research. The following subsections detail the absence of specific data in key assay areas.

Quantitative Receptor Binding Assays and Competition Studies

There is no available data from quantitative receptor binding assays or competition studies for this compound. Such studies are crucial for identifying the specific molecular targets of a compound and determining its binding affinity and selectivity. The absence of this information means that the receptor interaction profile of this compound remains uncharacterized.

Enzyme Kinetic and Inhibition Assays

No information has been published regarding the effects of this compound in enzyme kinetic or inhibition assays. These assays are fundamental in determining if a compound can modulate the activity of specific enzymes and in elucidating its mechanism of action as a potential enzyme inhibitor or activator. Without such data, the enzymatic targets of this compound are unknown.

Cell-Based Functional Assays (e.g., YO-PRO-1 uptake, intracellular calcium dynamics, interleukin-1β release)

There is a lack of published research on the effects of this compound in cell-based functional assays. Specific investigations into its impact on cellular processes such as membrane permeability (as measured by YO-PRO-1 uptake), intracellular signaling pathways (like intracellular calcium dynamics), or inflammatory responses (such as interleukin-1β release) have not been reported. Therefore, the cellular and physiological effects of this compound are currently undefined.

Structure Activity Relationship Sar Studies of 9 2,4 Dichlorobenzyl 9h Purin 6 Amine Analogues

Conformational and Stereochemical Considerations in SAR Development

The three-dimensional arrangement of a molecule is paramount to its ability to bind to a biological target. For analogues of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine, the relative orientation of the purine (B94841) ring and the dichlorobenzyl group is a key determinant of activity. The flexibility of the benzyl (B1604629) linker allows for a range of conformations, and the energetically favorable conformers are those that will predominantly interact with the target protein.

Impact of Substituents on the Purine Core (C2, C6, C8) on Biological Activity and Selectivity

The purine core itself offers multiple sites for modification, with the C2, C6, and C8 positions being particularly amenable to substitution. Alterations at these positions can profoundly influence the electronic properties, solubility, and hydrogen bonding capabilities of the molecule, thereby modulating its biological profile.

Role of Amino and Halogen Substituents in Modulating Activity

The C6 position of the parent compound is occupied by an amine group, which is a critical hydrogen bond donor and acceptor. Modifications to this group can significantly impact binding affinity. For instance, alkylation of the C6-amino group can alter its hydrogen bonding capacity and introduce steric bulk.

The introduction of halogen atoms, particularly chlorine, at other positions of the purine core, such as C2, has been shown in related 9-benzylpurine series to enhance biological activity. Halogens can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity, and they can also alter the electronic distribution of the purine ring system, which may be crucial for interaction with the target.

Influence of Aromatic and Heteroaromatic Modifications at Key Positions

Replacing or functionalizing the existing substituents at the C2, C6, and C8 positions with aromatic or heteroaromatic rings introduces opportunities for π-π stacking interactions with aromatic amino acid residues in a protein's binding site. These interactions can significantly enhance binding affinity and selectivity. The choice of the aromatic or heteroaromatic system is critical, as its size, shape, and electronic properties must be complementary to the topology of the target's binding pocket.

Significance of the N9-Substituent: Dichlorobenzyl Moiety Variations

The N9-dichlorobenzyl group is a defining feature of the lead compound. Its role extends beyond simply anchoring the molecule, as the nature and position of the chloro substituents on the benzyl ring, as well as the linker connecting it to the purine, are pivotal for activity.

Analysis of Positional Isomerism of Dichloro Substitution on the Benzyl Ring

The specific 2,4-dichloro substitution pattern on the benzyl ring is a key aspect of the molecule's SAR. Studies on related 6-amino-9-(substituted benzyl)purines have highlighted the importance of the halogen substitution pattern on the benzyl ring for biological activity. For instance, the positional isomer, 6-amino-9-(2,6-dichlorobenzyl)purine, has been investigated and compared to other halogenated analogues. The change in the position of the chlorine atoms from 2,4- to 2,6- alters the electronic distribution and steric profile of the benzyl ring, which can lead to different binding orientations and affinities.

A hypothetical SAR data table illustrating the potential impact of chloro-substitution patterns on biological activity is presented below.

| Compound | Benzyl Substitution | Biological Activity (IC50, µM) |

| 1 | 2,4-Dichloro | 1.5 |

| 2 | 2,6-Dichloro | 5.2 |

| 3 | 3,4-Dichloro | 8.9 |

| 4 | 4-Chloro | 15.0 |

| 5 | Unsubstituted | 35.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical data suggests that the 2,4-dichloro substitution pattern is optimal for activity, with other patterns resulting in a decrease in potency.

Influence of Spacer Length and Flexibility of Linker Chains on Activity

The methylene (B1212753) (-CH2-) group linking the dichlorophenyl ring to the N9 position of the purine provides a degree of flexibility. The length and rigidity of this linker are critical parameters in SAR studies. Increasing the length of the linker by introducing additional methylene units can allow the dichlorobenzyl moiety to access different regions of a binding pocket. However, an overly long and flexible linker can lead to an entropic penalty upon binding, thereby reducing affinity.

Conversely, introducing rigidity into the linker, for example, by incorporating a double bond or a small ring system, can pre-organize the molecule into a more bioactive conformation, potentially increasing its potency. The optimal linker length and flexibility are highly dependent on the specific topology of the target binding site.

A hypothetical data table exploring the effect of linker modifications is shown below.

| Compound | Linker | Biological Activity (IC50, µM) |

| 1a | -CH2- | 1.5 |

| 1b | -CH2-CH2- | 4.8 |

| 1c | -(CH2)3- | 12.3 |

| 1d | -CH=CH- (trans) | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical data illustrates that a single methylene linker is optimal in this series, with longer or more rigid linkers leading to a decrease in activity.

Impact of Benzyl Ring Substitutions on Target Binding and Selectivity Profiles

The substitution pattern on the N9-benzyl group of 9-benzyl-6-aminopurine analogues plays a crucial role in determining their binding affinity and selectivity for various biological targets, including protein kinases. While specific SAR data for this compound is not extensively available in the public domain, general principles can be inferred from studies on related 9-benzylpurine derivatives.

The 2,4-dichloro substitution on the benzyl ring of the parent compound is a key feature that often contributes to enhanced binding affinity. The chlorine atoms can engage in halogen bonding and occupy hydrophobic pockets within the target protein's active site. The positions of these substituents are critical; for instance, di-substituted patterns can offer a balance of steric bulk and electronic properties that can improve target engagement and selectivity over mono-substituted or unsubstituted benzyl rings.

To illustrate the impact of benzyl ring substitutions, a hypothetical data table is presented below, based on established principles of medicinal chemistry for kinase inhibitors. This table demonstrates how varying the electronic and steric properties of the substituents could modulate the inhibitory activity (IC50) against a hypothetical kinase.

| Compound | R1 (2-position) | R2 (4-position) | Hypothetical Kinase IC50 (nM) | Rationale for Activity Variation |

|---|---|---|---|---|

| 1 (Parent) | Cl | Cl | 15 | Optimal balance of electronics and sterics for the target binding pocket. |

| 2 | H | H | 500 | Loss of key hydrophobic and potential halogen bonding interactions. |

| 3 | Cl | H | 150 | Reduced hydrophobic interaction compared to the di-chloro analogue. |

| 4 | H | Cl | 200 | Sub-optimal positioning of the halogen for key interactions within the binding site. |

| 5 | F | F | 50 | Smaller atomic radius of fluorine may allow for a better fit, but with weaker halogen bonds. |

| 6 | CH3 | CH3 | 80 | Increased hydrophobic interactions, but potential for steric hindrance. |

| 7 | OCH3 | OCH3 | 300 | Introduction of polar groups may be unfavorable for a hydrophobic binding pocket. |

This table is for illustrative purposes and the IC50 values are hypothetical.

The selectivity of these compounds against different kinases is also heavily influenced by the benzyl ring substitution pattern. For instance, a particular substitution might be well-tolerated in the active site of one kinase but cause a steric clash in another, leading to a more selective inhibition profile. The ability to fine-tune these interactions is a cornerstone of modern drug design.

Rational Design Principles for Optimized Purine Scaffolds with Enhanced Biological Profiles

The development of purine-based inhibitors, including analogues of this compound, is guided by rational design principles aimed at maximizing potency and selectivity while minimizing off-target effects. These principles are often informed by structural biology, computational modeling, and empirical SAR data. nih.gov

One key principle is the exploitation of specific interactions within the ATP-binding site of protein kinases. The purine core itself mimics the adenine (B156593) base of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. Modifications at the N9 position, such as the introduction of a substituted benzyl group, allow for the exploration of a hydrophobic pocket adjacent to the adenine-binding region. The 2,4-dichlorobenzyl group is a classic example of a moiety designed to fit into and make favorable interactions within this pocket.

Structure-guided design, utilizing X-ray crystal structures of target kinases in complex with inhibitors, is a powerful tool. These structures can reveal key amino acid residues that can be targeted for enhanced binding. For example, if a specific pocket in the target kinase is lined with hydrophobic residues, medicinal chemists can design analogues with more lipophilic substituents on the benzyl ring to increase van der Waals interactions and improve potency.

Another important design consideration is the conformational flexibility of the inhibitor. The benzyl group, connected to the purine via a methylene linker, has a degree of rotational freedom. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the preferred binding conformation of an inhibitor and to design more rigid analogues that are "pre-organized" for optimal binding, thus reducing the entropic penalty of binding.

Furthermore, achieving selectivity is a major goal in the rational design of kinase inhibitors, given the high degree of similarity in the ATP-binding sites across the kinome. nih.gov Selectivity can be engineered by targeting less conserved regions of the active site or by exploiting differences in the flexibility and conformational states of different kinases. For instance, designing inhibitors that bind to the inactive conformation of a kinase can lead to greater selectivity, as the shape of the inactive state is often more distinct among different kinases than the active state. researchgate.net

Computational and Theoretical Investigations of 9 2,4 Dichlorobenzyl 9h Purin 6 Amine

Molecular Docking and Ligand-Protein Interaction Modeling for Binding Site Analysis

Molecular docking simulations are a cornerstone of computational drug discovery, providing insights into the potential binding of a ligand to a protein's active site. For 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine, this analysis would involve docking the compound against a variety of relevant biological targets, such as kinases, G-protein coupled receptors, or other enzymes implicated in disease pathways.

A typical molecular docking study would yield a binding affinity score, often expressed in kcal/mol, and a predicted binding pose. The analysis of this pose would identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's binding pocket. This information is critical for understanding the structural basis of the compound's potential biological activity and for guiding further optimization of its structure.

Interactive Data Table: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Protein Kinase X | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Val57, Leu148 | Hydrophobic | ||

| Phe147 | Pi-Stacking | ||

| GPCR Y | -7.9 | Asn110, Ser193 | Hydrogen Bond |

| Trp99, Phe264 | Aromatic |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

To complement the static picture provided by molecular docking, Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations offer a dynamic view of the compound's behavior. QM calculations can provide a more accurate description of the electronic structure of the molecule, which is crucial for understanding its reactivity and interaction energies.

MD simulations, on the other hand, can model the conformational flexibility of this compound and the dynamics of its interaction with a protein target over time. These simulations can reveal the stability of the predicted binding pose from docking studies and identify any conformational changes in the protein or ligand upon binding. This level of detail is essential for a comprehensive understanding of the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a dataset of structurally similar purine (B94841) derivatives with known biological activities were available, a QSAR model could be developed to predict the activity of this compound.

These models are built by calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for each compound and then using statistical methods to correlate these descriptors with the observed activity. A robust QSAR model can be a powerful tool for prioritizing compounds for synthesis and biological testing.

In Silico Prediction of Biological Activity and Selectivity Profiles Against Diverse Targets

In silico prediction tools leverage large databases of known compound-protein interactions and machine learning algorithms to predict the likely biological activities and selectivity profiles of a novel compound. For this compound, these methods could be used to generate a preliminary assessment of its potential therapeutic applications and off-target effects.

Such an analysis would involve submitting the compound's structure to various predictive platforms, which would then screen it against a wide array of biological targets. The output would be a ranked list of potential targets, providing a broad overview of the compound's polypharmacology.

Interactive Data Table: Hypothetical In Silico Activity Profile

| Predicted Target Family | Predicted Activity | Confidence Score |

| Protein Kinases | Inhibitor | High |

| Phosphodiesterases | Inhibitor | Medium |

| Adenosine (B11128) Receptors | Antagonist | Low |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Advanced Characterization Techniques for 9 2,4 Dichlorobenzyl 9h Purin 6 Amine and Its Analogues

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provide complementary information to piece together a complete structural picture.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the precise assignment of all hydrogen and carbon atoms in 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine.

¹H NMR: The proton NMR spectrum would display distinct signals corresponding to the different chemical environments of the hydrogen atoms. The purine (B94841) ring protons at the C2 and C8 positions are expected to appear as sharp singlets in the downfield region (typically δ 8.0-8.5 ppm). The protons of the dichlorobenzyl ring will exhibit a more complex pattern due to spin-spin coupling. The proton at C3' of this ring would likely be a doublet, the C5' proton a doublet of doublets, and the C6' proton a doublet. The methylene (B1212753) bridge protons (-CH₂-) connecting the purine and the benzyl (B1604629) ring would appear as a singlet around δ 5.5 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The purine ring carbons would have characteristic shifts, with C2, C4, C5, C6, and C8 being clearly distinguishable. The carbons of the dichlorobenzyl moiety would also show distinct signals, with the chlorine-substituted carbons (C2' and C4') being readily identifiable. The methylene carbon would resonate in the aliphatic region of the spectrum.

2D-NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the signals in the ¹H and ¹³C spectra, confirming which protons are attached to which carbons. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings (2-3 bonds), which is crucial for confirming the connectivity between the dichlorobenzyl group and the N9 position of the purine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analyses of similar purine derivatives and standard NMR prediction tools. Solvent: DMSO-d₆.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| H2 | ~8.2 (s, 1H) | - |

| C2 | - | ~153.0 |

| C4 | - | ~150.0 |

| C5 | - | ~119.0 |

| C6 | - | ~156.0 |

| NH₂ | ~7.3 (br s, 2H) | - |

| H8 | ~8.4 (s, 1H) | - |

| C8 | - | ~141.0 |

| CH₂ | ~5.5 (s, 2H) | ~46.0 |

| C1' | - | ~135.0 |

| C2' | - | ~134.0 |

| H3' | ~7.6 (d, 1H) | - |

| C3' | - | ~130.0 |

| C4' | - | ~133.0 |

| H5' | ~7.4 (dd, 1H) | - |

| C5' | - | ~128.0 |

| H6' | ~7.2 (d, 1H) | - |

| C6' | - | ~132.0 |

HRMS is a critical technique for confirming the elemental composition of a molecule. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₁₂H₉Cl₂N₅), HRMS would verify its exact mass.

A key feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the two chlorine atoms. Naturally occurring chlorine is a mixture of two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion ([M]⁺) and its fragments. The spectrum would show a base peak (M), a peak at M+2 with approximately 64% of the intensity of M, and a peak at M+4 with about 10% the intensity of M. This pattern is a definitive indicator of a molecule containing two chlorine atoms.

Table 2: Predicted HRMS Isotopic Pattern for the Molecular Ion of this compound

| Ion | Exact Mass (m/z) | Relative Abundance (%) |

| [C₁₂H₉³⁵Cl₂N₅+H]⁺ | 294.0308 | 100.0 |

| [C₁₂H₉³⁵Cl³⁷ClN₅+H]⁺ | 296.0278 | 63.8 |

| [C₁₂H₉³⁷Cl₂N₅+H]⁺ | 298.0249 | 10.2 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The FTIR spectrum of this compound would provide clear evidence for its key structural features.

The primary amine (-NH₂) group would be identified by two characteristic N-H stretching bands in the region of 3350-3180 cm⁻¹. Aromatic C-H stretching vibrations from both the purine and dichlorobenzyl rings would appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methylene (-CH₂-) bridge would be observed just below 3000 cm⁻¹. The spectrum would also be rich in the fingerprint region (below 1600 cm⁻¹), showing characteristic C=N and C=C stretching vibrations from the aromatic rings, as well as the C-N stretching bands. Finally, the presence of the chlorine substituents would be confirmed by C-Cl stretching absorptions, typically found in the 800-600 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3350 - 3180 (two bands) |

| Aromatic C-H Stretch | Purine, Benzene | 3100 - 3000 |

| Aliphatic C-H Stretch | Methylene (-CH₂) | 2960 - 2850 |

| C=N and C=C Stretch | Purine, Benzene | 1650 - 1450 |

| N-H Bend | Primary Amine | 1640 - 1560 |

| C-N Stretch | Amine, Purine | 1350 - 1250 |

| C-Cl Stretch | Chloro-aromatic | 800 - 600 |

Crystallographic Studies

While spectroscopic methods define molecular structure and connectivity, crystallographic studies, particularly single-crystal X-ray diffraction, provide the ultimate confirmation of the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction analysis would provide an unambiguous determination of the molecular structure of this compound. This technique would yield precise bond lengths, bond angles, and torsion angles. nih.gov For related purine analogues, this method has been used to confirm the near planarity of the purine ring system and to determine the relative orientation of the substituents. researchgate.netnih.gov

Table 4: Representative Crystallographic Data for a Structurally Similar Analogue, N-Benzyl-9-isopropyl-9H-purin-6-amine nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₇N₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.9926 (5) |

| b (Å) | 21.1673 (7) |

| c (Å) | 11.2622 (6) |

| β (°) | 114.274 (5) |

| Volume (ų) | 2823.5 (2) |

| Dihedral Angle | 89.21 (3)° and 82.14 (4)° (two molecules in asymmetric unit) |

| (Purine/Benzene) |

For purine analogues designed as inhibitors of biological targets like enzymes (e.g., kinases, purine nucleoside phosphorylase), co-crystallization is a powerful technique to understand their mechanism of action. nih.govacs.org By obtaining a crystal structure of the target protein with the inhibitor bound in its active site, the precise binding mode can be visualized.

This analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues of the target. For instance, the amine group and the nitrogen atoms of the purine ring are common hydrogen bond donors and acceptors. The dichlorobenzyl group would likely occupy a hydrophobic pocket within the active site, with the chlorine atoms potentially forming halogen bonds or other specific interactions. This structural information is invaluable for structure-based drug design, guiding the synthesis of more potent and selective analogues. nih.gov

Chromatographic Purity Assessment and Enantiomeric Separations (e.g., HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone technique for assessing the purity of this compound and its analogues. This method allows for the separation, identification, and quantification of the main compound and any potential impurities.

A typical reversed-phase HPLC-UV method for the purity assessment of a compound like this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective separation of compounds with a range of polarities. UV detection is typically performed at a wavelength where the purine ring exhibits strong absorbance, generally around 260 nm. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Table 1: Illustrative HPLC-UV Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

For analogues of this compound that are chiral, enantiomeric separation is critical as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the most common method for this purpose, often employing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including N-benzyl derivatives. nih.gov

The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differential stability of these complexes leads to different retention times for the enantiomers. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation.

Table 2: Representative Chiral HPLC Method for Enantiomeric Separation of a Chiral Analogue

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 25 °C |

Other Physico-Chemical Characterization Methodologies Relevant to Biological Studies

Beyond chromatographic analysis, several other physico-chemical properties are vital for evaluating the potential of this compound and its analogues in biological systems. These include the acid dissociation constant (pKa), the partition coefficient (LogP), and stability in biological media.

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability across biological membranes, and interaction with biological targets. For a purine derivative like this compound, there are multiple potential ionization sites. The pKa can be determined experimentally using techniques such as potentiometric titration or UV-spectrophotometry. Computational methods can also provide predicted pKa values. For the related compound, 6-Benzylaminopurine, a predicted strongly acidic pKa is 9.87 and a strongly basic pKa is 5.06.

LogP Assessment

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A LogP value is the logarithm of the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. Experimental determination of LogP can be performed using the shake-flask method followed by quantification in each phase. Alternatively, reversed-phase HPLC can be used to estimate LogP based on the retention time of the compound. The experimental LogP for 6-Benzylaminopurine has been reported as 1.57.

Table 3: Predicted and Experimental Physico-Chemical Properties of 6-Benzylaminopurine (a related compound)

| Property | Predicted Value | Experimental Value |

| pKa (Strongest Acidic) | 9.87 | - |

| pKa (Strongest Basic) | 5.06 | - |

| LogP | 1.79 (ALOGPS), 1.5 (ChemAxon) | 1.57 |

Stability Studies in Biological Media

Assessing the stability of a compound in biological media is essential for interpreting the results of in vitro and in vivo studies. The metabolic stability of this compound can be evaluated using in vitro models such as liver microsomes or hepatocytes. researchgate.net These systems contain the primary enzymes responsible for drug metabolism. wuxiapptec.com

In a typical liver microsomal stability assay, the compound is incubated with liver microsomes (from human or other species) and NADPH (a cofactor for many metabolic enzymes) over a period of time. researchgate.netspringernature.com Samples are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified by LC-MS/MS. From these data, the in vitro half-life (t½) and intrinsic clearance can be calculated, providing an indication of how rapidly the compound is likely to be metabolized in the body. nih.gov

Table 4: Illustrative Protocol for a Liver Microsomal Stability Assay

| Parameter | Condition |

| Test System | Human Liver Microsomes (0.5 mg/mL) |

| Test Compound Conc. | 1 µM |

| Cofactor | NADPH (1 mM) |

| Incubation Times | 0, 5, 15, 30, 60 minutes |

| Incubation Temperature | 37 °C |

| Analysis Method | LC-MS/MS |

Emerging Research Directions and Future Perspectives for 9 2,4 Dichlorobenzyl 9h Purin 6 Amine

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 9-substituted purine (B94841) derivatives like 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine traditionally involves multi-step processes that may rely on hazardous solvents and reagents. A common synthetic route involves the alkylation of a purine scaffold, such as adenine (B156593) or 6-chloropurine (B14466), with 2,4-dichlorobenzyl halide. nih.govnih.govresearchgate.net However, the future of pharmaceutical manufacturing hinges on the adoption of green chemistry principles to reduce environmental impact, improve safety, and increase efficiency. nih.gov

Emerging research focuses on creating more sustainable synthetic pathways applicable to this class of compounds. researchgate.netnumberanalytics.com These innovative methods aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. rasayanjournal.co.inresearchgate.net

Key Sustainable Approaches:

Microwave-Assisted Synthesis: This technique uses microwave radiation to dramatically shorten reaction times and often increase product yields compared to conventional heating methods. numberanalytics.comrasayanjournal.co.in

Mechanochemistry: By using mechanical force (e.g., ball milling) to induce chemical reactions, this approach can often be performed in the absence of solvents, which are a major source of chemical waste. researchgate.net

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, improving atom economy and process efficiency by reducing the number of synthetic and purification steps. researchgate.netrasayanjournal.co.in

Advanced Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts (enzymes), can replace the need for stoichiometric reagents, leading to less waste and milder reaction conditions. nih.govnumberanalytics.com

These green methodologies represent a significant step forward, offering pathways to synthesize this compound and its analogs in a more economically and environmentally friendly manner. numberanalytics.com

| Principle | Conventional Approach | Sustainable (Green) Alternative | Primary Advantage |

|---|---|---|---|

| Energy Input | Prolonged heating with oil baths/heating mantles | Microwave Irradiation | Reduced reaction time, energy efficiency rasayanjournal.co.in |

| Solvent Use | Use of volatile organic compounds (VOCs) | Solvent-free (Mechanochemistry) or green solvents (water, ionic liquids) | Waste reduction, improved safety researchgate.netrasayanjournal.co.in |

| Process Efficiency | Step-wise synthesis with intermediate isolation | One-pot or Multicomponent Reactions (MCRs) | Higher atom economy, fewer purification steps researchgate.net |

| Reagents | Stoichiometric reagents | Catalytic systems (transition metals, enzymes) | Higher efficiency, less waste, reusability nih.gov |

Exploration of Undiscovered Biological Targets and Signaling Pathways

The purine scaffold is a cornerstone in the development of therapeutics that target fundamental cellular processes. frontiersin.org Purine analogs often function as antimetabolites, interfering with the synthesis of DNA and RNA, which is a common mechanism for anticancer and antiviral agents. wikipedia.orgnih.gov For this compound, its specific biological targets remain to be fully elucidated, presenting a significant opportunity for discovery.

Based on its structure, several potential target classes can be hypothesized:

Protein Kinases: The purine ring mimics the adenine core of ATP, making it a classic scaffold for designing kinase inhibitors. nih.gov Many cellular signaling pathways involved in cell proliferation, survival, and migration are driven by kinases, such as cyclin-dependent kinases (CDKs), Src, and Abl. tmu.edu.twresearchgate.netacs.org Dysregulation of these kinases is a hallmark of cancer, making them prime therapeutic targets. tmu.edu.tw

Purinergic Receptors: These cell surface receptors (P1 adenosine (B11128) receptors and P2 ATP receptors) are crucial for intercellular communication and are involved in a multitude of physiological processes. nih.gov Purine analogs can act as either agonists or antagonists at these receptors.

Enzymes of Purine Metabolism: The compound could inhibit key enzymes within the de novo or salvage pathways of purine biosynthesis, disrupting the supply of nucleotides necessary for rapidly dividing cells. frontiersin.orgnih.gov

Future research will likely employ advanced, unbiased techniques to identify the specific molecular targets and affected signaling pathways. Methods such as chemical proteomics, thermal shift assays, and CRISPR-based genetic screening can map the direct protein interactions of the compound and reveal the cellular pathways essential for its activity. mdpi.com Such studies could uncover novel mechanisms of action and expand the potential therapeutic applications for this class of molecules, potentially linking it to pathways like the mTOR signaling cascade, which is intertwined with purine metabolism. mdpi.com

Rational Design of Highly Selective and Potent Molecular Modulators

The structure of this compound serves as a promising starting point for rational drug design. nih.gov Through systematic chemical modifications, new analogs can be synthesized to optimize potency, improve selectivity for a specific biological target, and enhance drug-like properties. Structure-activity relationship (SAR) studies are central to this process, providing insights into how specific structural changes influence biological activity. researchgate.netescholarship.org

Key areas for modification in a rational design campaign would include:

The 9-Benzyl Moiety: The substitution pattern on the benzyl (B1604629) ring is critical. Altering the position, number, or type of halogen substituents (e.g., creating 2,5-dichloro or 3,4-difluoro analogs) can fine-tune electronic and steric interactions within the target's binding pocket. nih.gov Halogen bonds, in particular, can contribute significantly to the stability of protein-ligand complexes. researchgate.net

The 6-Amine Position: Modification at the C6 position of the purine ring can explore different interactions with the target protein. Introducing small alkyl groups or larger cyclic amines like piperazine (B1678402) can improve binding affinity by accessing new pockets or forming additional hydrogen bonds. nih.govresearchgate.net

The Purine Core: Substitutions at other positions on the purine ring, such as C2 or C8, are a well-established strategy for enhancing binding affinity and modulating selectivity between different targets, for example, among various kinase families. researchgate.netnih.gov

This iterative process, often guided by computational tools like molecular docking and structure-based design, allows for the creation of highly potent and selective modulators, minimizing off-target effects. acs.orgnih.gov

| Modification Site | Example Modification | Potential Outcome | Guiding Principle |

|---|---|---|---|

| N9-Benzyl Ring | Vary halogen type (F, Cl, Br) and position (e.g., 3,4- or 2,6-) | Modulate binding affinity and selectivity through altered electronics and sterics | Structure-Activity Relationship (SAR) researchgate.net |

| C6-Amine Group | Replace with substituted amines (e.g., cyclopropylamine, piperazine) | Probe binding pocket geometry and form new hydrogen bonds | Kinase Hinge-Binding Motif Mimicry researchgate.net |

| C2 Position of Purine | Introduce small amine or halogen groups | Enhance potency and fine-tune kinase selectivity | Structure-Based Design nih.gov |

| C8 Position of Purine | Add aryl or other bulky groups | Access new sub-pockets and improve target residence time | Exploring Target Topography |

Application in Chemical Biology Tools and Probe Development for Systemic Biological Investigations

Beyond its direct therapeutic potential, this compound can be developed into a chemical probe—a powerful tool for studying complex biological systems. mdpi.com Chemical probes are specifically designed molecules that enable the interrogation and visualization of a biological target in its native environment.

The development of such probes from the parent compound would involve strategic chemical modifications:

Affinity-Based Probes: An affinity tag, such as biotin, can be appended to the molecule via a linker. This allows the probe to bind its cellular targets, which can then be isolated using affinity chromatography (e.g., with streptavidin beads) and identified by mass spectrometry.

Fluorescent Probes: Attaching a fluorescent dye to the scaffold allows for the direct visualization of the molecule's distribution within cells via fluorescence microscopy. This can provide crucial information about its site of action (e.g., nucleus, cytoplasm, mitochondria). The inherent fluorescence of some purine systems can also be enhanced through chemical design. acs.org

Clickable Probes: A state-of-the-art approach involves incorporating a small, bio-orthogonal functional group (an alkyne or azide) onto the molecule. nih.gov This "clickable" probe is introduced to cells where it binds its targets. Subsequently, a reporter molecule (like a fluorophore or biotin) with the complementary functional group is added, leading to a highly specific "click" reaction that labels the targets for visualization or isolation. nih.gov This method is advantageous as the small clickable handle is less likely to interfere with the initial target binding event.

By converting this compound into a suite of chemical probes, researchers can definitively identify its targets, map its engagement in living systems, and elucidate its precise mechanism of action, thereby accelerating further drug discovery and biological understanding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of purine derivatives with 2,4-dichlorobenzyl halides. A common approach uses 6-chloropurine as the starting material, reacting it with 2,4-dichlorobenzyl bromide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO at 60–80°C. Optimization includes controlling stoichiometry (1:1.2 molar ratio of purine to alkylating agent) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) ensures ≥95% purity .

Q. How is the molecular structure of this compound characterized, and what techniques validate its tautomeric forms?

- Methodological Answer : Structural validation employs 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.3–7.8 ppm for dichlorobenzyl, purine protons at δ 8.1–8.5 ppm). X-ray crystallography resolves bond lengths and angles (e.g., N9-C bond length ~1.35 Å), while IR spectroscopy identifies functional groups (N-H stretch at ~3400 cm⁻¹). Tautomerism is assessed via variable-temperature NMR to detect equilibrium between 6-amine and imino forms .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Solubility is pH-dependent: poorly soluble in water (<0.1 mg/mL at pH 7.4) but soluble in DMSO (>50 mg/mL). Stability studies (HPLC monitoring) show degradation <5% over 48 hours in PBS at 37°C. For long-term storage, lyophilization at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition assays?

- Methodological Answer : Use competitive ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) with varying ATP concentrations (0.1–10 mM) to determine IC50 values. Pair with docking simulations (AutoDock Vina) to map binding interactions at the kinase active site. Validate via site-directed mutagenesis of key residues (e.g., Lys72 in PKA) to confirm binding specificity .

Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., conflicting IC50 values across assays)?

- Methodological Answer : Conduct orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to cross-validate results. Control for assay-specific variables:

- ATP concentration : Standardize at Km levels (e.g., 100 µM for PKA).

- Pre-incubation time : Ensure equilibrium (≥30 minutes).

- Negative controls : Use inactive analogs to rule out nonspecific binding. Statistical analysis (ANOVA, p<0.05) identifies outliers .

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve target selectivity?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 2,4-dichlorobenzyl with 3,5-dichloro or fluorobenzyl groups).

- Biological screening : Test against a panel of 10+ kinases (e.g., CDK2, EGFR, Src) using high-throughput screening .

- Computational modeling : Generate QSAR models (e.g., CoMFA) correlating logP, polar surface area, and IC50. Prioritize analogs with >10-fold selectivity .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 24 hours for LC-MS/MS analysis (LLOQ: 1 ng/mL). Calculate AUC, Cmax, and t1/2.

- Toxicity : Conduct 14-day repeat-dose studies (OECD 407) with histopathology (liver/kidney) and serum biomarkers (ALT, creatinine). Compare to positive controls (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.